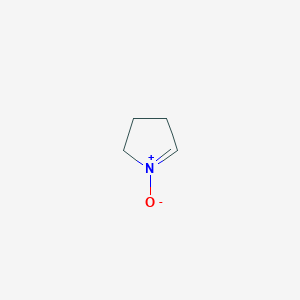

3,4-dihydro-2H-pyrrole 1-oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-dihydro-2H-pyrrole 1-oxide is a useful research compound. Its molecular formula is C4H7NO and its molecular weight is 85.10 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Material Science

A. Polymerization Processes

One of the most significant applications of 3,4-dihydro-2H-pyrrole 1-oxide is in controlled radical polymerization techniques. The compound serves as a nitroxide radical that facilitates nitroxide-mediated polymerization (NMP), allowing for the synthesis of polymers with precise molecular weights and narrow distribution. This method is particularly advantageous for creating polymers with specific functionalities that can be tailored for biomedical applications .

B. Nanomaterials

Research indicates that derivatives of this compound can be self-assembled on gold nanoparticles. This assembly enhances the reactivity of the nanoparticles, significantly improving reaction rates in various catalytic processes. For instance, studies have shown that gold nanoparticles modified with this compound exhibited a reaction rate that was 137 times higher than unmodified counterparts .

Organic Synthesis

A. Electron Transfer Reactions

The compound plays a crucial role in electron transfer reactions within organic donor-acceptor systems. Its stability allows it to participate in photoinduced electron transfer processes, which are essential for developing advanced materials in solar energy conversion and spintronics. The ability to control radical pair lifetimes using stable radicals like this compound opens new avenues for optimizing these reactions .

B. Synthesis of Complex Molecules

This compound has been utilized in the synthesis of complex organic molecules through various radical reactions. Its stability under different reaction conditions makes it an ideal candidate for facilitating radical reactions that lead to the formation of diverse chemical structures .

Biomedical Research

A. Antioxidant Properties

The antioxidant capabilities of this compound have been explored in biological systems. Studies suggest that this compound can scavenge free radicals effectively, making it a potential candidate for therapeutic applications aimed at combating oxidative stress-related diseases .

B. Drug Development

The unique properties imparted by this compound have led to its investigation in drug development processes. Its ability to stabilize radical species could enhance the efficacy and stability of pharmaceutical formulations, particularly those targeting oxidative damage or inflammation .

化学反応の分析

[3+2] Cycloadditions with Alkenes

This nitrone participates in 1,3-dipolar cycloadditions with alkenes, forming five-membered heterocycles. A DFT study at the B3LYP/6-31G(d) level revealed:

-

Mechanism : Concerted but asynchronous pathway, with bond formation occurring unevenly at the transition state .

-

Regioselectivity : Governed by local Parr reactivity indices, favoring attack at the nitrone's oxygen and carbon atoms .

-

Stereochemical Outcomes :

| Product | Activation Barrier (kcal/mol) | ΔG (kcal/mol) | Thermodynamic Stability |

|---|---|---|---|

| P2 | 20.3 | -15.8 | Most stable |

| P4 | 21.1 | -14.2 | Moderately stable |

Figure 1 : Dominant products (P2 , P4 ) exhibit lower activation barriers and higher exothermicity compared to alternatives .

Kinetic Reactivity in Cycloadditions

Kinetic studies with strained alkynes (e.g., BARAC) demonstrated pseudo-first-order behavior:

| Nitrone Concentration (M) | Observed Rate Constant (s⁻¹) |

|---|---|

| 1.1 × 10⁻³ | 4.38 × 10⁻² |

| 1.0 × 10⁻³ | 3.92 × 10⁻² |

| 0.9 × 10⁻³ | 3.61 × 10⁻² |

Reactions in dichloromethane showed enhanced rates due to solvent polarity stabilizing dipolar intermediates .

Cycloadditions with Acetylenic Diesters

The nitrone reacts with dimethyl acetylenedicarboxylate (DMAD), forming isoxazolidine derivatives via strain-promoted [3+2] cycloaddition. Key features include:

-

Product Structure : Bicyclic adducts with retained stereochemistry .

-

Driving Force : Relief of ring strain in the nitrone and alkyne .

Nucleophilic Additions

The nitrone’s electron-deficient nature facilitates nucleophilic attacks:

-

Site Selectivity : Primarily at the α-carbon adjacent to the N-oxide group .

-

Example : Reaction with Grignard reagents forms substituted pyrrolidines, confirmed by X-ray crystallography .

Comparative Reactivity with Analogues

| Nitrone | Reactivity with O₂⁻- (Half-Life) | Cycloaddition Rate (Relative) |

|---|---|---|

| 3,4-Dihydro-2H-pyrrole 1-oxide | 12–15 min | 1.0 (Reference) |

| DEPMPO (Phosphorylated analogue) | >40 min | 0.8 |

The base nitrone shows moderate radical stabilization but lower persistence compared to phosphorylated derivatives .

特性

CAS番号 |

24423-88-9 |

|---|---|

分子式 |

C4H7NO |

分子量 |

85.10 g/mol |

IUPAC名 |

1-oxido-3,4-dihydro-2H-pyrrol-1-ium |

InChI |

InChI=1S/C4H7NO/c6-5-3-1-2-4-5/h3H,1-2,4H2 |

InChIキー |

SIZSLAYQYNQFCH-UHFFFAOYSA-N |

正規SMILES |

C1CC=[N+](C1)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。